molecular formula C28H31N3O5 B11132362 1'-[2-(Dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)-3'-(4-propoxybenzoyl)-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione

1'-[2-(Dimethylamino)ethyl]-4'-hydroxy-1-(prop-2-en-1-yl)-3'-(4-propoxybenzoyl)-1,1',2,5'-tetrahydrospiro[indole-3,2'-pyrrole]-2,5'-dione

Cat. No.: B11132362
M. Wt: 489.6 g/mol
InChI Key: ZXUBWSUVSWNKOB-VHXPQNKSSA-N
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Description

1’-[2-(Dimethylamino)ethyl]-4’-hydroxy-1-(prop-2-en-1-yl)-3’-(4-propoxybenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[2-(Dimethylamino)ethyl]-4’-hydroxy-1-(prop-2-en-1-yl)-3’-(4-propoxybenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, including the formation of the spiro[indole-pyrrole] core, followed by functionalization of the core with various substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1’-[2-(Dimethylamino)ethyl]-4’-hydroxy-1-(prop-2-en-1-yl)-3’-(4-propoxybenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1’-[2-(Dimethylamino)ethyl]-4’-hydroxy-1-(prop-2-en-1-yl)-3’-(4-propoxybenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-[2-(Dimethylamino)ethyl]-4’-hydroxy-1-(prop-2-en-1-yl)-3’-(4-propoxybenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-[2-(Dimethylamino)ethyl]-4’-hydroxy-1-(prop-2-en-1-yl)-3’-(4-propoxybenzoyl)-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione stands out due to its spiro structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C28H31N3O5

Molecular Weight

489.6 g/mol

IUPAC Name

(4'E)-1'-[2-(dimethylamino)ethyl]-4'-[hydroxy-(4-propoxyphenyl)methylidene]-1-prop-2-enylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C28H31N3O5/c1-5-15-30-22-10-8-7-9-21(22)28(27(30)35)23(25(33)26(34)31(28)17-16-29(3)4)24(32)19-11-13-20(14-12-19)36-18-6-2/h5,7-14,32H,1,6,15-18H2,2-4H3/b24-23-

InChI Key

ZXUBWSUVSWNKOB-VHXPQNKSSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCN(C)C)/O

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=C2C(=O)C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCN(C)C)O

Origin of Product

United States

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